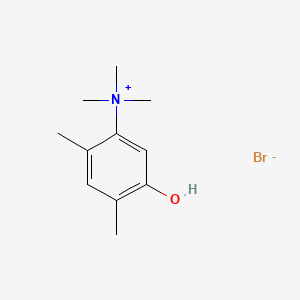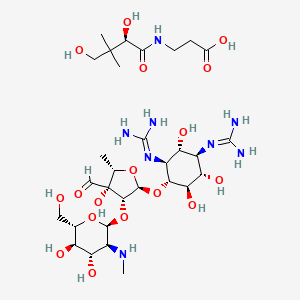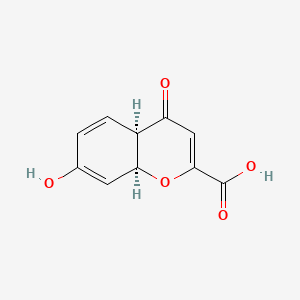
Sodium 6-amino-4-hydroxy-5-((2-((p-tolyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-amino-4-hydroxy-5-[[2-[(p-tolyl)sulfonyl]phenyl]azo]naphthalene-2-sulfonate: is a complex organic compound with the molecular formula C23H19N3O6S2Na and a molecular weight of 519.50 g/mol . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 6-amino-4-hydroxy-5-[[2-[(p-tolyl)sulfonyl]phenyl]azo]naphthalene-2-sulfonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable naphthalene derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for yield and purity, often involving purification steps such as recrystallization and filtration. The use of advanced analytical techniques ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 6-amino-4-hydroxy-5-[[2-[(p-tolyl)sulfonyl]phenyl]azo]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various amine compounds .
Wissenschaftliche Forschungsanwendungen
Sodium 6-amino-4-hydroxy-5-[[2-[(p-tolyl)sulfonyl]phenyl]azo]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Widely used in the production of dyes, pigments, and other colorants.
Wirkmechanismus
The mechanism of action of sodium 6-amino-4-hydroxy-5-[[2-[(p-tolyl)sulfonyl]phenyl]azo]naphthalene-2-sulfonate involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects . The pathways involved often include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonate
- Sodium 6-amino-5-[[4-chloro-3-[(2,4-dimethylphenyl)amino]sulfonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulfonate
Uniqueness
Compared to similar compounds, sodium 6-amino-4-hydroxy-5-[[2-[(p-tolyl)sulfonyl]phenyl]azo]naphthalene-2-sulfonate is unique due to its specific structural features, which confer distinct chemical and physical properties . These properties make it particularly valuable in applications requiring high stability and specific reactivity .
Eigenschaften
CAS-Nummer |
71873-41-1 |
|---|---|
Molekularformel |
C23H18N3NaO6S2 |
Molekulargewicht |
519.5 g/mol |
IUPAC-Name |
sodium;6-amino-4-hydroxy-5-[[2-(4-methylphenyl)sulfonylphenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C23H19N3O6S2.Na/c1-14-6-9-16(10-7-14)33(28,29)21-5-3-2-4-19(21)25-26-23-18(24)11-8-15-12-17(34(30,31)32)13-20(27)22(15)23;/h2-13,27H,24H2,1H3,(H,30,31,32);/q;+1/p-1 |
InChI-Schlüssel |
XFOWVAKPWJFSJJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt](/img/structure/B13768839.png)

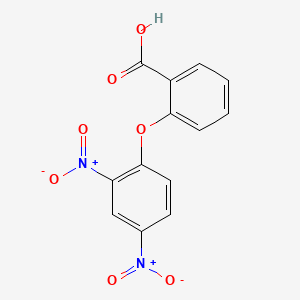

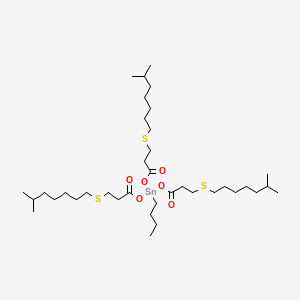
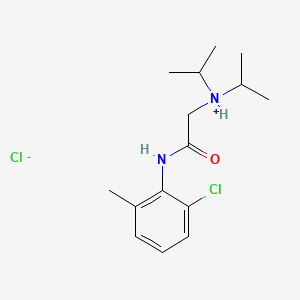

![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)
